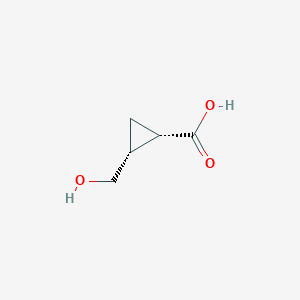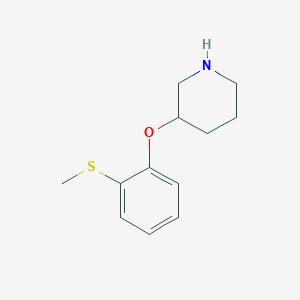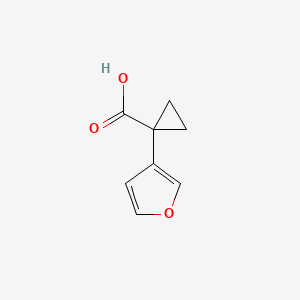![molecular formula C9H18ClNO B13529806 7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13529806.png)
7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-8-oxa-2-azaspiro[45]decane hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two ringsThe molecular weight of 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is 191.7 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride can be achieved through a convenient method involving commercially available reagents. One such method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through alkylation and heterocyclization steps, resulting in the formation of the spiro compound. The free amine is then converted into its hydrochloride salt form .
Industrial Production Methods
While specific industrial production methods for 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen with a catalyst like Raney nickel are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of biologically active compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for enzymes like FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is unique due to its specific spiro linkage and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H18ClNO |
|---|---|
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
7-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-6-9(3-5-11-8)2-4-10-7-9;/h8,10H,2-7H2,1H3;1H |
Clave InChI |
UFVBTEQQGACZEI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(CCNC2)CCO1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B13529727.png)
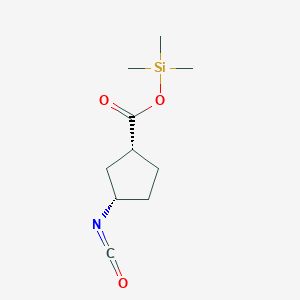
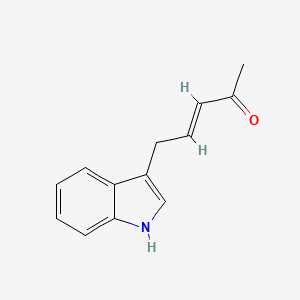

![7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13529732.png)


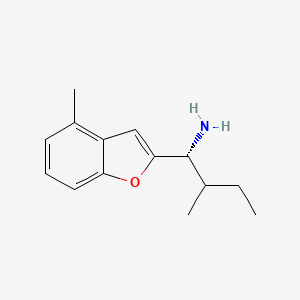

![8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)
